
2-(Dodecylsulfinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dodecylsulfinyl)ethanol is an organic compound with the chemical formula C14H30O2S and a molecular weight of 262.45 g/mol . It is also known by its systematic name, Ethanol, 2-(dodecylsulfinyl)- . This compound is characterized by the presence of a sulfinyl group attached to a dodecyl chain and an ethanol moiety. It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfinyl)ethanol typically involves the oxidation of dodecyl sulfide to dodecyl sulfoxide, followed by the reaction with ethylene oxide to introduce the ethanol moiety . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids for the oxidation step, and the reaction with ethylene oxide is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced oxidation techniques can further enhance the production process, ensuring consistent quality and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dodecylsulfinyl)ethanol undergoes various chemical reactions, including:
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: Formation of dodecyl sulfone.
Reduction: Formation of dodecyl sulfide.
Substitution: Formation of esters or ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Dodecylsulfinyl)ethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Dodecylsulfinyl)ethanol is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs . Additionally, the sulfinyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecyl Sulfide: Lacks the ethanol moiety and has different chemical properties.
Dodecyl Sulfone: Contains a sulfone group instead of a sulfinyl group, leading to different reactivity and applications.
2-(Dodecylthio)ethanol: Contains a sulfide group instead of a sulfinyl group, affecting its chemical behavior
Uniqueness
2-(Dodecylsulfinyl)ethanol is unique due to the presence of both a sulfinyl group and an ethanol moiety. This combination imparts distinct surfactant properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
20413-40-5 |
|---|---|
Molekularformel |
C14H30O2S |
Molekulargewicht |
262.45 g/mol |
IUPAC-Name |
2-dodecylsulfinylethanol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-17(16)14-12-15/h15H,2-14H2,1H3 |
InChI-Schlüssel |
MFWFLYVQFMEYJO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)

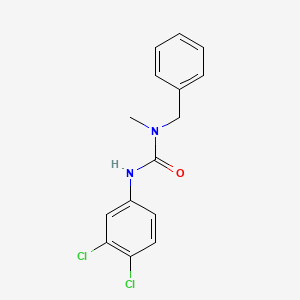

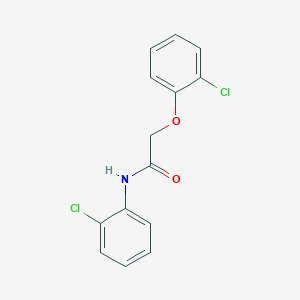
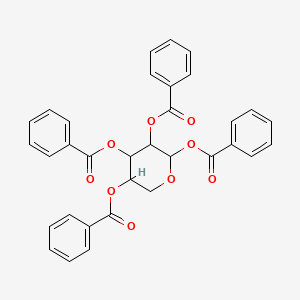

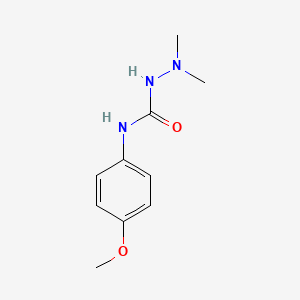
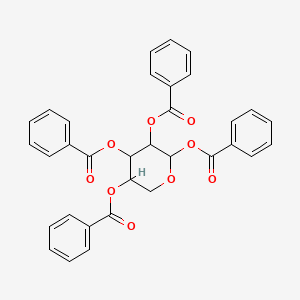


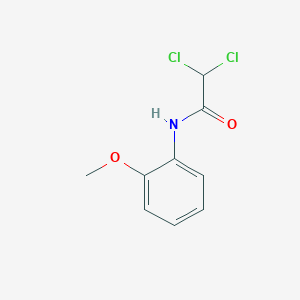
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)
